molecular formula C16H12O5 B14173770 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione CAS No. 920973-44-0

7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione

Cat. No.: B14173770
CAS No.: 920973-44-0
M. Wt: 284.26 g/mol
InChI Key: UMYDYFQCGMGFKL-UHFFFAOYSA-N
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Description

7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione: is a phenanthrene derivative with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of hydroxyl and methoxy groups at specific positions on the phenanthrene structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenanthrene derivative.

    Hydroxylation: Introduction of a hydroxyl group at the 7th position using reagents such as or .

    Methoxylation: Introduction of methoxy groups at the 2nd and 10th positions using or in the presence of a base like .

    Oxidation: Oxidation of the phenanthrene ring to form the quinone structure at the 1st and 4th positions using oxidizing agents like or .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Reactors: Use of large-scale reactors for the hydroxylation, methoxylation, and oxidation steps.

    Purification: Purification of the final product using techniques such as , , or .

    Quality Control: Ensuring the purity and quality of the compound through like (High-Performance Liquid Chromatography) and (Nuclear Magnetic Resonance) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

Common Reagents and Conditions

    Oxidation: Reagents like or .

    Reduction: Reagents such as or in the presence of a catalyst.

    Substitution: Reagents like (chlorine, bromine) or (nitric acid).

Major Products

    Oxidation Products: More oxidized quinone derivatives.

    Reduction Products: Hydroquinone forms of the compound.

    Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including and properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .

    Industry: Utilized in the development of , , and .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

920973-44-0

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2,10-dimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C16H12O5/c1-20-12-6-8-5-9(17)3-4-10(8)14-11(18)7-13(21-2)16(19)15(12)14/h3-7,17H,1-2H3

InChI Key

UMYDYFQCGMGFKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C3C=CC(=CC3=CC(=C2C1=O)OC)O

Origin of Product

United States

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